PECTENOTOXIN
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Description
Pectenotoxins (PTXs) are a group of lipophilic algal toxins . They are produced by Dinophysis spp., along with okadaic acid, dinophysistoxin 1, and dinophysistoxin 2 . PTXs have been detected in microalgae and bivalve molluscs in Australia, Japan, New Zealand, Ireland, Norway, and Portugal .
Synthesis Analysis
The synthesis of PTX-2 has been described in several studies. A synthesis of the bicyclic GH-system, and the design and synthesis of a PTX2-analogue, is presented . The synthesis of the CDE ring fragment of pectenotoxin-4 utilized two key steps to make the complex bicyclic ketal unit: (i) a rhodium-catalysed vinyl group 1,4-addition as the major C–C bond forming step; (ii) a stereoselective Sharpless Asymmetric Dihydroxylation (SAD) of the resulting 1,1-disubstituted homoallylic alcohol .
Molecular Structure Analysis
PTXs are a group of marine biotoxins whose structure is based on polyether lactones . The structure of PTX-3, a new constituent of diarrhetic shellfish toxins, has been reported .
Chemical Reactions Analysis
PTX-2 hydroxylation occurred with both rat and human S9 fractions . The synthesis of the CDE ring fragment of this compound-4 utilized two key steps to make the complex bicyclic ketal unit: (i) a rhodium-catalysed vinyl group 1,4-addition as the major C–C bond forming step; (ii) a stereoselective Sharpless Asymmetric Dihydroxylation (SAD) of the resulting 1,1-disubstituted homoallylic alcohol .
Physical and Chemical Properties Analysis
PTXs are lipophilic toxins found in dinoflagellates Dinophysis fortii, D. acuta, D. acuminata, D. caudata, and D. norvegica . PTXs are heat stable, but they are easily destroyed under strong basic conditions such as used for hydrolysis of acyl esters of the okadaic acid (OA)-group toxins. PTX-group toxins are also labile under acidic conditions .
Mechanism of Action
PTX-2 has been shown to possess affinity to G-actin, binding to a unique site with respect to other known marine-derived actin-targeting agents, and capping the barbed end without filament severing properties . PTX-2 formed a 1:1 complex with actin and engaged a novel site between subdomains 1 and 3 .
Future Directions
PTX-2 is an exceedingly scarce marine-derived natural product that has become a target of interest for many chemical synthesis laboratories across the globe due to its potentially valuable anticancer activity and its daunting molecular structure . More attention should be paid to possible drug–drug interactions with phycotoxins, especially as shellfish can accumulate several phycotoxins as well as other kinds of contaminants .
Properties
CAS No. |
119166-88-0 |
---|---|
Molecular Formula |
C47H70O14 |
Molecular Weight |
859.056 |
Origin of Product |
United States |
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